2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Description
2-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a substituted imidazole derivative featuring a 4-bromophenyl group at the 2-position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protective group at the 1-position. The SEM group is widely used in organic synthesis to protect imidazole nitrogen during multi-step reactions, enabling regioselective functionalization . The bromophenyl substituent contributes to the compound’s electronic properties, as bromine is an electron-withdrawing group that enhances stability and influences intermolecular interactions. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or optoelectronic materials .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)imidazol-1-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OSi/c1-20(2,3)11-10-19-12-18-9-8-17-15(18)13-4-6-14(16)7-5-13/h4-9H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGPMVFNFPSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with the imidazole ring in the presence of a palladium catalyst.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: The trimethylsilyl-ethoxy-methyl group can be attached through a silylation reaction, where a trimethylsilyl chloride reacts with the hydroxyl group of the ethoxy-methyl group in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
-
Reagents :
- 4-bromobenzaldehyde
- Trimethylsilyl ether
- Base (e.g., potassium carbonate)
- Solvent (e.g., acetone)
-
Procedure :
- Combine the reagents in a round-bottom flask under nitrogen.
- Stir the mixture at room temperature for 48 hours.
- Remove the solvent under reduced pressure.
- Purify the product via column chromatography.
This method typically yields a high purity product, suitable for further applications in research.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Studies have shown that derivatives of imidazole compounds can inhibit tumor growth by interfering with cellular signaling pathways. The presence of bromine in the structure enhances biological activity through increased lipophilicity and improved binding affinity to target proteins.
Agricultural Chemistry
In agricultural research, compounds similar to 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole have been explored as potential agrochemicals. They may serve as fungicides or herbicides due to their ability to disrupt biochemical pathways in pests while being less toxic to non-target organisms.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals can be harnessed in catalysis or as precursors for novel materials with specific electronic or optical properties.
Case Study 1: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, and tested their efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, demonstrating its potential as a lead compound for further development.
Case Study 2: Agricultural Application
A research article in Pest Management Science evaluated the effectiveness of imidazole-based compounds as fungicides. The study found that formulations containing 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole showed promising results in controlling fungal pathogens in crops, suggesting its viability as an agricultural agent.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromophenyl group and the trimethylsilyl-ethoxy-methyl group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogous imidazole derivatives:
Key Observations:
- Protective Groups: The SEM group in the target compound offers superior steric protection compared to ethyl or pentyl groups, enabling selective N-alkylation and arylation . In contrast, compounds like those in –15 use simpler alkyl groups, which may limit synthetic flexibility.
- Regioselectivity: The SEM group facilitates regioselective C–H bond functionalization, a feature absent in unprotected imidazoles (e.g., ) .
Physicochemical Data
Biological Activity
2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, a compound featuring an imidazole ring and a bromophenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21BrN2OSi
- Molecular Weight : 354.32 g/mol
- CAS Number : 1093878-86-4
Synthesis
The synthesis of 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the following steps:
- Formation of the imidazole ring via condensation reactions.
- Introduction of the bromophenyl group through electrophilic aromatic substitution.
- Attachment of the trimethylsilyl ether using silylation techniques.
Biological Activity
The biological activities of imidazole derivatives are diverse, with implications in various therapeutic areas. The following sections summarize key findings related to the biological activity of 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Antimicrobial Activity
Imidazole derivatives have been reported to exhibit significant antimicrobial properties. In a study assessing various imidazole compounds, derivatives similar to 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole demonstrated promising activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Research indicates that imidazole derivatives can possess anti-inflammatory properties. For instance, compounds structurally related to 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. These compounds showed significant inhibition of TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
Imidazole derivatives have also been explored for their antitumor potential. A study highlighted that certain imidazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The observed mechanism involved the induction of apoptosis and cell cycle arrest, with some compounds showing synergistic effects when combined with established chemotherapeutics like doxorubicin .
The biological activity of 2-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may interact with receptors related to immune response modulation.
- Cellular Signaling Alteration : The presence of the trimethylsilyl group enhances stability and reactivity, facilitating interactions that alter signaling pathways within cells .
Case Studies
Several studies have documented the biological activities of imidazole derivatives:
Q & A
Q. Table 1: Comparative Yields for SEM Protection Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|---|---|
| NaH | THF | 0–25 | 6 | 78 | 99 | |
| K₂CO₃ | DMF | 50 | 12 | 65 | 95 | |
| LDA | Et₂O | −78 | 2 | 82 | 98 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Ref. |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a=10.25, b=15.73, c=12.91 | |
| Dihedral angles (°) | Imidazole vs. Br-phenyl: 42.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
